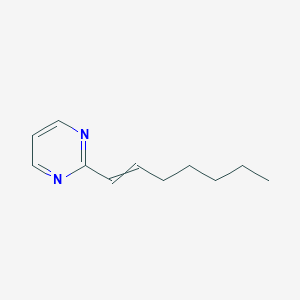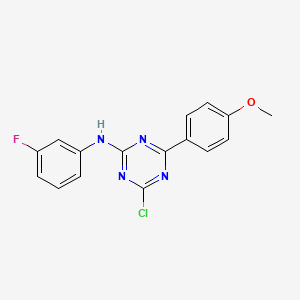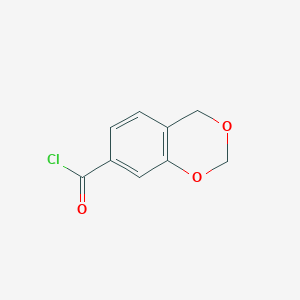
2H,4H-1,3-Benzodioxine-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxine-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carbonyl chloride typically involves the reaction of 4H-1,3-benzodioxine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 4H-1,3-Benzodioxine-7-carbonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Reducing Agents (LiAlH4): Used in reduction reactions to convert the carbonyl chloride group to an aldehyde or alcohol.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through hydrolysis.
Aldehydes and Alcohols: Formed through reduction reactions.
Scientific Research Applications
4H-1,3-Benzodioxine-7-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxine-7-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-1,3-Benzodioxine-7-carbonyl Chloride: Similar in structure but differs in the position of the carbonyl chloride group.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through the hydrolysis of 4H-1,3-Benzodioxine-7-carbonyl chloride.
Uniqueness
4H-1,3-Benzodioxine-7-carbonyl chloride is unique due to its specific reactivity and the presence of the benzodioxine ring fused with a carbonyl chloride group. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
499770-84-2 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2 |
InChI Key |
JEKCPMNOUVBZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
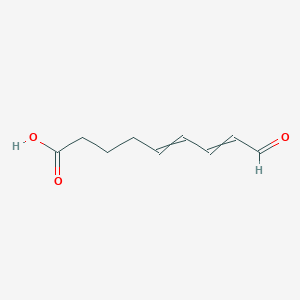
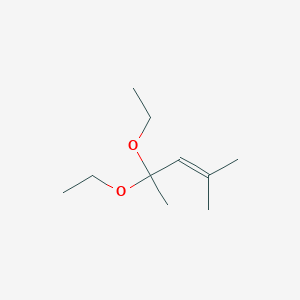

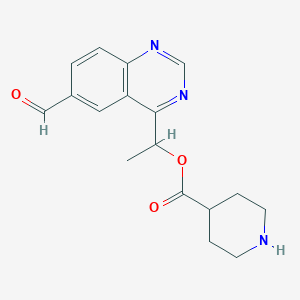
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
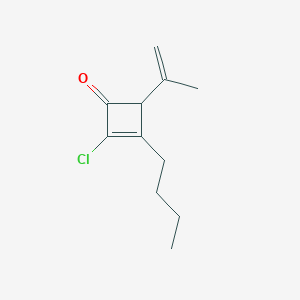
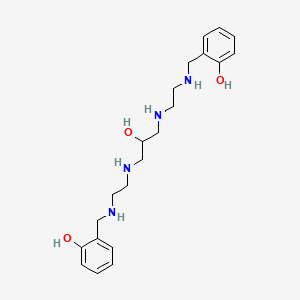

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


